molecular formula C50H38Br4N6O5S2 B1586038 Azure B eosinate CAS No. 62298-42-4

Azure B eosinate

Cat. No. B1586038
CAS RN: 62298-42-4
M. Wt: 1186.6 g/mol
InChI Key: NCBQBFXQRBYYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azure B eosinate (also known as eosin Y or eosin Y salt) is a synthetic dye that has been widely used in scientific research and laboratory experiments. It is a compound composed of eosin and a bromide salt, and is commonly used as a stain for biological specimens. Azure B eosinate has been used to identify and quantify a variety of biological components, including proteins, carbohydrates, lipids, and nucleic acids.

Scientific Research Applications

Azure B eosinate is a multifunctional dye used in various fields of biological experiments . Here are some of its applications:

  • Cell Structure Analysis

    • Azure B eosinate helps researchers observe and analyze cell structures .
  • Biomolecule Tracking

    • This dye can be used to track biomolecules within cells .
  • Cell Function Evaluation

    • Azure B eosinate can be used to evaluate cell functions .
  • Cell Type Distinction

    • The dye can help distinguish between different cell types .
  • Biomolecule Detection

    • Azure B eosinate can be used to detect specific biomolecules within cells .
  • Tissue Pathology Study

    • The dye can be used to study tissue pathology .
  • Photocatalysis

    • Azure B eosinate, like other organic dyes, can be used in photocatalysis .
    • It can act as an energy transfer agent and more recently, there has been a growing interest in its potential as an electron transfer agent .
  • Microorganism Monitoring

    • Azure B eosinate can be used to monitor microorganisms .
  • Functional Textile Processing

    • Dyes like Azure B eosinate are also used in functional textile processing .
  • Food Pigments

    • Azure B eosinate can be used as a food pigment .
  • Dye-Sensitized Solar Cells

    • Azure B eosinate can be used in dye-sensitized solar cells .
  • Heavy Metals Adsorption

    • Azure B eosinate can be used in the adsorption of heavy metals .
  • Romanowsky Stains

    • Azure B eosinate is a crucial component of Romanowsky stains, which are used extensively in histology and hematology .
    • These stains are used to color biological tissues for microscopic examination, and are particularly useful in highlighting cellular structures and components .
  • Photosensitizer

    • Azure B eosinate can act as a photosensitizer, a substance that promotes a photochemical reaction in response to light .
    • This property is useful in a variety of scientific fields, including photodynamic therapy, a treatment method used in oncology .
  • Chemically Modified Activated Carbon

    • Azure B eosinate can be used in the preparation of chemically modified activated carbon for the adsorption of heavy metals .
    • This application is particularly relevant in environmental science, where the removal of heavy metals from water and soil is a significant concern .
  • Art Restoration

    • Azure B eosinate has been used in art restoration, particularly in the analysis and restoration of paintings .
    • For example, Vincent Van Gogh was known to use eosin, a related compound, in his paints .

properties

IUPAC Name

dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Br4O5.2C15H15N3S/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;2*1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12/h1-6,25-26H;2*4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBQBFXQRBYYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H38Br4N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211351
Record name Azure B eosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1186.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azure B eosinate

CAS RN

62298-42-4
Record name Azure B eosinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062298424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azure B eosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dimethylamino)-7-(methylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.701
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azure B eosinate
Reactant of Route 2
Azure B eosinate
Reactant of Route 3
Azure B eosinate
Reactant of Route 4
Azure B eosinate
Reactant of Route 5
Azure B eosinate
Reactant of Route 6
Azure B eosinate

Citations

For This Compound
53
Citations
MA Roe, A Wilcox, RD Lillie - Public Health Reports (1896-1970), 1941 - JSTOR
1907 September 26, 1941 wide variation in dye content encountered in different lots of azure B purchased on the market made it difficult to determine the correct quantity of this dye …
Number of citations: 13 www.jstor.org
RD Lillie - Public Health Reports (1896-1970), 1943 - JSTOR
… This is the crude azure B eosinate. To make the crude azure A eosinate, proceed exactly as … crude azure B eosinate, 100 ing. crude azure A eosinate, 400 mg. methlyene blue eosinate, …
Number of citations: 19 www.jstor.org
RD Lillie - American Journal of Public Health and the …, 1943 - ajph.aphapublications.org
IN 1939 it became apparent to those interested thatmany field workers in malaria were using Grilbler's Giesma stain for thick film work, and were un-able to obtain results satisfactory to …
Number of citations: 6 ajph.aphapublications.org
A Russo, PT Donaldson, RD Lillie - Stain Technology, 1978 - Taylor & Francis
… When in 1940 we (Roe et al.) first devised a substitute for imported German Giemsa stain using 1 g azure A eosinate, 4 g azure B eosinate, and 5 g methylene blue eosinate, Miss …
Number of citations: 12 www.tandfonline.com
L Lim… - 2002 - apps.dtic.mil
… The Azure B Eosinate shows a similar redox mediation capability (Figure 27). The currents … in the Azure B Eosinate system are larger because of a better solubility of Azure B Eosinate (2 …
Number of citations: 0 apps.dtic.mil
GJ Lubrano, WW Dean, HG Heinsohn… - Stain Technology, 1977 - Taylor & Francis
… The chromatograms are quite similar to those of azure B eosinate. If the assumption can be made that this eosinate was produced from azure A of a composition similar to those …
Number of citations: 23 www.tandfonline.com
V Kalinin, P Padnya, I Stoikov - Biotechnic & Histochemistry, 2023 - Taylor & Francis
… The composition of their successful Giemsa stain was: 50 mg azure A eosinate, 250 mg azure B eosinate, 200 mg MB eosinate, 100 mg MB chloride (88%), 50 ml glycerol and 50 ml …
Number of citations: 3 www.tandfonline.com
JR Saal - The Journal of Protozoology, 1964 - Wiley Online Library
… with the remaining azure, the following dye mixtures were prepared: 0.5 g azure B eosinate combined with 0.066 g azure A; 0.5 g azure A eosinate with 0.066 g azure B; and 0.5 g …
Number of citations: 11 onlinelibrary.wiley.com
M Wilson, J Dobson, W Harvey - Current microbiology, 1992 - Springer
Twenty-seven compounds were screened for their ability to sensitizeStreptococcus sanguis to killing by light from a 7.3-mW Helium/Neon (HeNe) laser. Bacteria were mixed with …
Number of citations: 301 link.springer.com
RW Horobin, KJ Walter - Histochemistry, 1987 - Springer
Normal blood smears were stained by the standardised azure B-eosin Y Romanowsky procedure recently introduced by the ICSH, and the classical picture resulted. The effects of …
Number of citations: 60 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.